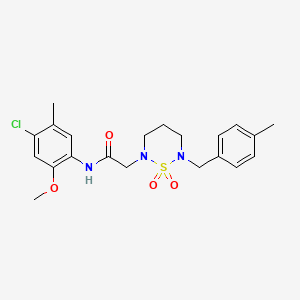

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide is a useful research compound. Its molecular formula is C21H26ClN3O4S and its molecular weight is 451.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including anticancer properties, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its complex structure featuring a thiadiazine ring and various aromatic substituents. Its molecular formula is C16H17ClN2O2S, with a notable presence of chlorine and methoxy groups which may influence its biological interactions.

Anticancer Properties

Recent studies have explored the anticancer potential of thiadiazole derivatives, which share structural similarities with the compound . Research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Studies : A review highlighted that derivatives of 1,3,4-thiadiazole showed promising anticancer activity with IC50 values ranging from 0.28 to 4.04 μg/mL against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung carcinoma) .

- Mechanism of Action : It was suggested that these compounds may exert their effects through interactions with tubulin, inhibiting microtubule polymerization and inducing apoptosis in cancer cells . The binding affinity to tubulin was confirmed through docking studies.

Cytotoxic Effects

The cytotoxic effects of this compound have been investigated using various assays:

- MTT Assay : This assay is commonly used to assess cell viability. Preliminary results indicated that the compound exhibited selective toxicity towards cancerous cells while sparing normal cells .

- Comparative Analysis : In a comparative study with known chemotherapeutic agents like cisplatin, certain thiadiazole derivatives demonstrated superior efficacy against specific cancer types .

Case Study 1: Thiadiazole Derivatives in Cancer Treatment

A study focusing on a series of thiadiazole derivatives reported their activity against several cancer cell lines. The findings revealed that compounds similar to this compound exhibited IC50 values significantly lower than those of established drugs like doxorubicin .

Case Study 2: Mechanistic Insights

Research involving docking studies provided insights into the binding interactions between thiadiazole derivatives and tubulin. The presence of specific functional groups was found to enhance binding affinity and subsequent biological activity . This suggests that modifications to the compound's structure could yield more potent derivatives.

Data Tables

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies indicate that derivatives of similar structures exhibit significant antibacterial and antifungal activities. The presence of the thiadiazine moiety is believed to enhance these properties due to its ability to interact with microbial enzymes and disrupt cellular processes.

Anticancer Potential

Research into related compounds has shown promising anticancer activity. The structural characteristics of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide may contribute to its efficacy in targeting cancer cells. For instance, compounds with similar functional groups have been noted to induce apoptosis in various cancer cell lines.

Mechanistic Insights

Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in metabolic pathways has been noted. For example, certain derivatives have shown effectiveness as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. This suggests potential applications in anti-inflammatory therapies.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. They have been shown to mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases such as Alzheimer's disease. This indicates a potential therapeutic role for this compound in neuroprotection.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Antimicrobial Study | Investigated the antibacterial activity against Gram-positive and Gram-negative bacteria | Suggests potential for development as an antimicrobial agent |

| Cancer Cell Line Assay | Induced apoptosis in breast cancer cell lines | Potential for use in cancer therapy |

| Neuroprotection Research | Reduced oxidative stress markers in neuronal cultures | Possible application in treating neurodegenerative disorders |

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for understanding environmental degradation pathways and metabolic processing .

Nucleophilic Substitution

The electron-deficient chloro and methoxy groups on the phenyl rings participate in nucleophilic aromatic substitution (NAS) reactions, particularly under catalytic conditions .

Key Examples:

-

Methoxy Displacement:

Reaction with ammonia in ethanol at 120°C replaces the methoxy group with an amine, yielding N-(4-chloro-5-methyl-2-aminophenyl) derivatives . -

Chloro Substitution:

Using KCN in DMF at 60°C replaces the chloro group with a cyano group, forming nitrile derivatives.

Thiadiazinan Ring Reactivity

The 1,2,6-thiadiazinan-1,1-dioxide ring displays unique behavior due to sulfone groups, which enhance ring strain and electrophilicity.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Ring-Opening | H₂O, H₂SO₄, 100°C | Cleavage to form sulfonic acid and secondary amine fragments |

| Reductive Desulfurization | LiAlH₄, THF, reflux | Reduction of sulfone to thioether, yielding a tetrahydropyridine analog |

Oxidation and Reduction

Functional groups undergo redox transformations under controlled conditions:

-

Sulfone Stability:

The sulfone group resists further oxidation but can be reduced to sulfoxide or sulfide using NaBH₄/I₂. -

Aromatic Methyl Oxidation:

KMnO₄ in acidic conditions oxidizes the 4-methylbenzyl substituent to a carboxylic acid .

Biological Interactions

Though not a direct chemical reaction, the compound interacts with biological systems through:

-

Enzyme Inhibition: Binds to microbial cytochrome P450 enzymes via sulfone and acetamide motifs, disrupting redox cycles .

-

Receptor Binding: The thiadiazinan scaffold mimics purine structures, interfering with ATP-dependent pathways.

Synthetic Modifications

The compound serves as a precursor for derivatives through:

This reactivity profile highlights the compound’s versatility in synthetic and biological contexts. Further studies should explore catalytic asymmetric modifications and in vivo metabolic pathways .

Propiedades

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[6-[(4-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O4S/c1-15-5-7-17(8-6-15)13-24-9-4-10-25(30(24,27)28)14-21(26)23-19-11-16(2)18(22)12-20(19)29-3/h5-8,11-12H,4,9-10,13-14H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNIKUXNDSDGOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(C=C(C(=C3)C)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.